(Rac)-Nedisertib, also known by its chemical name C24H21ClFN5O3, is a synthetic compound that has garnered attention in scientific research due to its potential applications in biology and medicine. It is classified as a small molecule inhibitor and is primarily studied for its interactions with specific molecular targets involved in various biological processes.
The compound is sourced from various chemical suppliers and is classified under the category of pharmacological agents, specifically as an inhibitor of certain protein kinases. Its molecular weight is approximately 481.9 g/mol, and it contains several functional groups that contribute to its biological activity .
The synthesis of (Rac)-Nedisertib involves multiple steps, including the preparation of intermediate compounds. The exact synthetic routes are often proprietary, but general methods include:
Industrial production typically employs large-scale synthesis techniques, ensuring high efficiency through crystallization and purification processes to meet quality standards .
(Rac)-Nedisertib features a complex molecular structure characterized by:
The three-dimensional structure can be represented using software tools for molecular visualization, which helps in understanding its binding interactions with target proteins.
(Rac)-Nedisertib participates in various chemical reactions, including:
Common reagents used include oxidizing agents, reducing agents, and catalysts. The specific conditions for these reactions are crucial for achieving desired products.
The mechanism of action for (Rac)-Nedisertib primarily involves its interaction with specific protein kinases. By binding to these targets, it modulates their activity, potentially leading to therapeutic effects in various diseases. Ongoing research aims to elucidate the precise molecular pathways involved in its action .
Data regarding these properties are essential for understanding how (Rac)-Nedisertib can be effectively utilized in laboratory settings .
(Rac)-Nedisertib has a wide range of scientific applications:
(Rac)-Nedisertib exerts its antitumor effects by selectively inhibiting the catalytic activity of the DNA-dependent protein kinase catalytic subunit. DNA-dependent protein kinase is a serine/threonine kinase complex comprising the Ku70/Ku80 heterodimer and the DNA-dependent protein kinase catalytic subunit. This complex is a critical regulator of the non-homologous end joining pathway, the primary mechanism for repairing DNA double-strand breaks in mammalian cells [1] [5]. (Rac)-Nedisertib binds competitively to the adenosine triphosphate-binding pocket of the DNA-dependent protein kinase catalytic subunit, achieving half-maximal inhibitory concentration values below 3 nanomolar in enzymatic assays [7]. This high-affinity interaction prevents adenosine triphosphate hydrolysis, thereby abolishing the kinase activity essential for DNA-dependent protein kinase catalytic subunit autophosphorylation and subsequent recruitment of downstream repair factors [1].
Key biochemical consequences of DNA-dependent protein kinase catalytic subunit inhibition include:
Table 1: Biochemical Profile of (Rac)-Nedisertib
Parameter | Value | Experimental Context |
---|---|---|
DNA-dependent protein kinase catalytic subunit IC₅₀ | < 3 nanomolar | Enzymatic kinase assay |
Cellular pDNA-dependent protein kinase catalytic subunit (S2056) IC₅₀ | < 0.5 micromolar | Immunoassay in tumor cell lysates |
Specificity vs. Phosphatidylinositol 3-kinase | > 100-fold selectivity | Comparative kinase profiling |
Non-homologous end joining repairs DNA double-strand breaks by direct ligation of broken DNA ends. While efficient, this process is inherently error-prone and can lead to genomic instability if improperly regulated. (Rac)-Nedisertib induces targeted dysregulation of non-homologous end joining by preventing DNA-dependent protein kinase catalytic subunit-mediated coordination of the repair machinery [5] [10].
The molecular sequelae of this dysregulation include:
Table 2: Impact of (Rac)-Nedisertib on Non-Homologous End Joining Components
Non-Homologous End Joining Factor | Function | Consequence of DNA-dependent protein kinase catalytic subunit Inhibition |
---|---|---|
Ku70/Ku80 | DNA end recognition & DNA-dependent protein kinase catalytic subunit recruitment | Complex forms but lacks catalytic activity |
Artemis | Endonucleolytic processing of termini | Inactivation; failure to resolve damaged ends |
XRCC4/DNA Ligase IV/XRCC4-like factor | DNA end ligation | Impaired recruitment/activation; persistent double-strand breaks |
Understanding the structural basis of (Rac)-Nedisertib’s potency requires analysis of its interaction with the DNA-dependent protein kinase catalytic subunit. DNA-dependent protein kinase catalytic subunit belongs to the phosphatidylinositol 3-kinase-related kinase family, characterized by large molecular size (>400 kDa) and complex domain architecture [5]. Key structural elements include:
Molecular modeling and experimental structural biology reveal:
Table 3: Critical Structural Motifs in DNA-Dependent Protein Kinase Catalytic Subunit Targeted by (Rac)-Nedisertib
Structural Domain/Motif | Function | Role in (Rac)-Nedisertib Binding |
---|---|---|
Kinase Domain Adenosine Triphosphate-Binding Cleft | Adenosine triphosphate binding & catalytic activity | Direct occupancy; competitive inhibition |
Serine 2056 Cluster | Autophosphorylation site; regulates dissociation | Hyperphosphorylation prevented |
Threonine 2609 Cluster | Autophosphorylation site; regulates activation | Reduced phosphorylation; impaired kinase activity |
FAT-C Domain | Regulatory interactions | Indirect stabilization of inactive conformation |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3